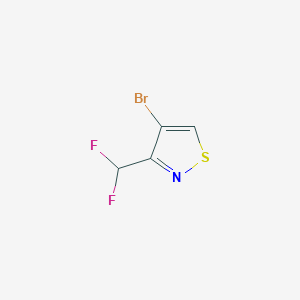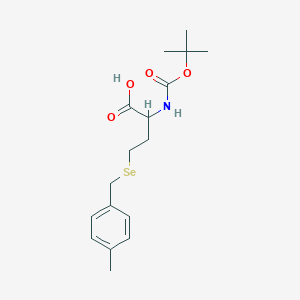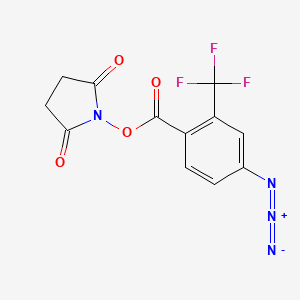![molecular formula C11H15N3O B1384774 (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one CAS No. 1177324-22-9](/img/structure/B1384774.png)
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one
Vue d'ensemble
Description
“(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one group, which is a five-membered lactam (a cyclic amide). This group is substituted at the 5-position with a group that includes a pyridin-3-ylmethylamine, a structure that includes a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one ring and the pyridin-3-ylmethylamine group. The relative positioning of these groups in the three-dimensional space would be determined by the stereochemistry at the 5-position of the pyrrolidin-2-one ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the lactam and pyridine groups. The lactam could potentially undergo hydrolysis to form a carboxylic acid and an amine. The pyridine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar lactam and pyridine groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthetic Methodology
Pyrrolidin-2-ones can be synthesized through cascade reactions involving the formation of pyrrolidine-2-carbaldehyde followed by carboxylic synthesis. This methodology could be applicable to your compound for creating derivatives or intermediates in complex organic syntheses .
Microfluidic Synthesis
A green and efficient reaction route for the synthesis of pyrrolidin-2-ones involves photoinduced organocatalyzed three-component cyclization. This process could potentially be adapted for microfluidic systems, which may offer advantages in terms of reaction efficiency and scalability .
Aggregation-Induced Emission
Pyrrolo[1,2-a]pyrimidines, which are synthesized from NH-pyrroles, exhibit aggregation-induced emission enhancement (AIEE) properties. This suggests that derivatives of pyrrolidin-2-ones, including your compound, might also display AIEE properties, which could be useful in developing new materials for optoelectronic applications .
Orientations Futures
Propriétés
IUPAC Name |
(5S)-5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOXWXXVXPXAG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CNCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methylamine](/img/structure/B1384693.png)

![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)

![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)

![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)



![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)